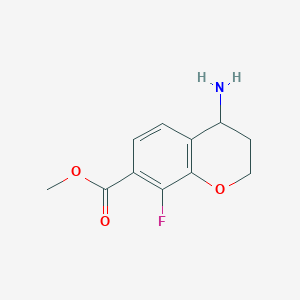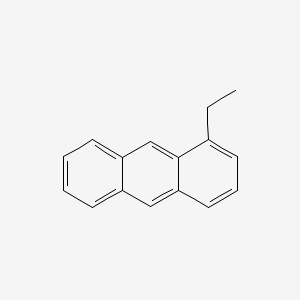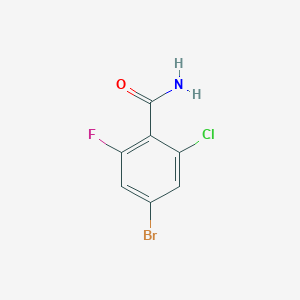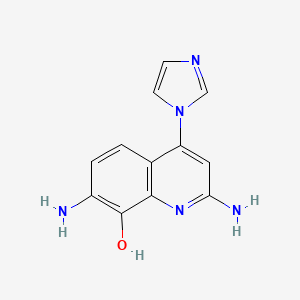
(4-Bromo-5-chloro-2-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-chloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and nitro groups, and a methanol group is attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanol typically involves the nitration of 4-bromo-5-chlorophenol, followed by a reduction reaction to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(4-Bromo-5-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (4-Bromo-5-chloro-2-nitrophenyl)formaldehyde or (4-Bromo-5-chloro-2-nitrophenyl)carboxylic acid.
Reduction: (4-Bromo-5-chloro-2-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-5-chloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4-Bromo-2-nitrophenyl)methanol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
(4-Chloro-2-nitrophenyl)methanol: Lacks the bromine substituent, leading to different chemical and biological properties.
(4-Bromo-5-chloro-2-aminophenyl)methanol:
Uniqueness
(4-Bromo-5-chloro-2-nitrophenyl)methanol is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and interactions with other molecules. The combination of these substituents with the nitro and methanol groups provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC名 |
(4-bromo-5-chloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChIキー |
LGHHAUDIHJYHFL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)




![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)

